Welcome to the BenchChem Online Store!
molecular formula C8H5Cl3O2 B8411266 3,5-Dichlorobenzyl Chloroformate

3,5-Dichlorobenzyl Chloroformate

Cat. No. B8411266
M. Wt: 239.5 g/mol
InChI Key: HTRIMOWLBSDRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09409895B2

Procedure details

To 3-piperidin-4-yl-propionic acid (1 g, 6.36 mmol) in DCM (20 ml) was added 2M NaOH (9.54 ml, 19.08 mmol) to give a colorless biphasic solution. 3,5-Dichlorobenzyl carbono-chloridate (1.523 g, 6.36 mmol) was added to the reaction mixture and this was stirred at RT for 2 hrs. The mixture was extracted with DCM (2×50 ml), and the organics were dried (MgSO4) and concentrated to give the product as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
9.54 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.523 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:3][CH2:2]1.[OH-].[Na+].[C:14](Cl)(=[O:25])[O:15][CH2:16][C:17]1[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[CH:18]=1>C(Cl)Cl>[Cl:23][C:21]1[CH:22]=[C:17]([CH:18]=[C:19]([Cl:24])[CH:20]=1)[CH2:16][O:15][C:14]([N:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:3][CH2:2]1)=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1CCC(CC1)CCC(=O)O
Name
Quantity
9.54 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.523 g
Type
reactant
Smiles
C(OCC1=CC(=CC(=C1)Cl)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this was stirred at RT for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless biphasic solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(COC(=O)N2CCC(CC2)CCC(=O)O)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.